4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a brominated aromatic ring, a piperidine moiety, and a trimethoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps:
Formation of Piperidin-1-ylcarbonothioyl Group: This step involves the reaction of piperidine with carbon disulfide and an appropriate activating agent to form the piperidin-1-ylcarbonothioyl group.
Esterification: The final step involves the esterification of the brominated aromatic compound with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonothioyl group, converting it to a thiol or further to a sulfide.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Sodium methoxide or potassium tert-butoxide can be used as nucleophiles in substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Organic Synthesis:
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The piperidine moiety may interact with neurotransmitter receptors, while the brominated aromatic ring and trimethoxybenzoate group could participate in hydrophobic interactions and hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(piperidin-1-ylcarbonyl)phenyl 3,4,5-trimethoxybenzoate: Similar structure but with a carbonyl group instead of a carbonothioyl group.
4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl benzoate: Lacks the methoxy groups on the benzoate ring.
4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxyphenyl acetate: Contains an acetate group instead of a benzoate group.
Uniqueness
The presence of the carbonothioyl group in 4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate imparts unique chemical reactivity, making it distinct from its analogs. This functional group can participate in specific chemical reactions that are not possible with carbonyl or other groups, providing opportunities for novel synthetic transformations and applications.
Properties
Molecular Formula |
C22H24BrNO5S |
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Molecular Weight |
494.4 g/mol |
IUPAC Name |
[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H24BrNO5S/c1-26-18-11-14(12-19(27-2)20(18)28-3)22(25)29-17-8-7-15(23)13-16(17)21(30)24-9-5-4-6-10-24/h7-8,11-13H,4-6,9-10H2,1-3H3 |
InChI Key |
RFJBSTFMHFILTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCCCC3 |
Origin of Product |
United States |
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